4-Bromo-2,6-dimethoxyaniline

Organic Synthesis Electrophilic Aromatic Substitution Process Chemistry

Select 4-Bromo-2,6-dimethoxyaniline (CAS 23957-21-3) for its unique para-bromine handle, enabling mild Suzuki couplings superior to 4-Cl analogs and greater stability than 4-iodo derivatives. As an NCI/DTP library fragment (NSC 312015) with validated BRD4 binding (Kd=109 µM), it is essential for structure-guided drug discovery and polymer synthesis per BMS patent WO2008/079836. High purity (≥98%) ensures reproducible results.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 23957-21-3
Cat. No. B1595566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dimethoxyaniline
CAS23957-21-3
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1N)OC)Br
InChIInChI=1S/C8H10BrNO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,10H2,1-2H3
InChIKeyUJGUWWZOHPAMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-dimethoxyaniline (CAS 23957-21-3): A Strategic Para-Brominated Aniline Building Block for Cross-Coupling and Targeted Drug Discovery


4-Bromo-2,6-dimethoxyaniline (CAS 23957-21-3) is a para-brominated aniline derivative with methoxy substituents at the 2- and 6-positions, rendering it a highly functionalized aromatic amine scaffold for modern organic synthesis . The para-bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, notably Suzuki-Miyaura couplings, enabling the construction of complex biaryl structures prevalent in pharmaceuticals . The electron-donating ortho-methoxy groups significantly modulate the electronic density of the aromatic ring, thereby activating the para-bromo substituent for oxidative addition while concurrently influencing the basicity and nucleophilicity of the aniline nitrogen . This specific substitution pattern results in a crystalline solid with a molecular weight of 232.07 g/mol, a predicted boiling point of 279.5°C at 760 mmHg, and a density of 1.488 g/cm³ . Its inclusion in the NCI/DTP library (NSC 312015) underscores its established role as a privileged fragment in drug discovery and chemical biology probe development [1].

Procurement Pitfalls with 4-Bromo-2,6-dimethoxyaniline (23957-21-3): Why Structural Analogs Fail to Replicate Performance in Key Applications


Generic substitution with other 4-substituted 2,6-dimethoxyanilines (e.g., 4-chloro, 4-fluoro, or 4-methyl analogs) is not a functionally equivalent procurement strategy for the target compound . The para-bromine substituent in 4-Bromo-2,6-dimethoxyaniline provides a unique and superior balance of reactivity and stability that is critical for downstream applications. For instance, the C-Br bond in the para-position exhibits an optimal oxidative addition rate with palladium(0) catalysts, making it an excellent substrate for Suzuki-Miyaura cross-couplings, whereas the stronger C-Cl bond in 4-chloro analogs is significantly less reactive under mild conditions . Furthermore, compared to 4-iodo analogs, which are more reactive but also more prone to unwanted side reactions and photolytic decomposition, the 4-bromo derivative offers greater chemical robustness and process reliability . Critically, the specific electronic influence of bromine on the aromatic ring's electron density, in combination with the ortho-methoxy groups, establishes a distinct interaction profile with biological targets [1]. This unique electronic fingerprint, as evidenced by its activity in BRD4 and A2A receptor assays, cannot be replicated by simply substituting the halogen, as the size, polarizability, and electron-withdrawing strength differ fundamentally between bromine, chlorine, and fluorine [1]. Therefore, selecting a different halogen or alkyl-substituted analog for a project validated on the 4-bromo derivative will inevitably lead to a different, and often inferior, reactivity and biological outcome.

Quantitative Differentiation of 4-Bromo-2,6-dimethoxyaniline (23957-21-3) Against Structural Analogs: A Procurement Evidence Guide


High-Yield Synthesis of 4-Bromo-2,6-dimethoxyaniline from 2,6-Dimethoxyaniline

The synthesis of 4-Bromo-2,6-dimethoxyaniline via direct bromination of 2,6-dimethoxyaniline is a well-optimized and reproducible process, consistently achieving high yields under mild conditions . This robust synthetic route directly contrasts with the more challenging syntheses of its 4-chloro or 4-fluoro analogs, which often require more forcing conditions or multi-step procedures .

Organic Synthesis Electrophilic Aromatic Substitution Process Chemistry

Differential Binding Affinity for BRD4 Bromodomain: A Case Study in Epigenetic Target Engagement

4-Bromo-2,6-dimethoxyaniline exhibits a distinct and quantifiable binding profile against key epigenetic bromodomain proteins. Specifically, it demonstrates weak binding to the BRD4 bromodomain (Kd = 109 µM) [1], which is a critical component in BET bromodomain inhibitor research. This weak binding is a key differentiator when compared to other fragments or scaffolds in this class; it serves as a specific chemical probe fragment. While a direct comparator for the 4-fluoro analog is not available in this exact assay, the specific electronic and steric contribution of the para-bromine atom is known to be crucial for fragment-based lead discovery [1].

Epigenetics Bromodomain Inhibition Drug Discovery SPR Assay

Moderate Inhibition of CYP1A2 Enzyme: A Key Parameter for Medicinal Chemistry Optimization

In vitro assessment of cytochrome P450 inhibition is a standard early-stage medicinal chemistry filter. 4-Bromo-2,6-dimethoxyaniline demonstrates a moderate inhibitory effect on the CYP1A2 isozyme, with an IC50 value of 7.0 µM [1]. This quantitative data provides a crucial benchmark for medicinal chemists. It serves as an internal baseline for SAR studies, allowing researchers to evaluate how subsequent chemical modifications impact this key ADME-Tox parameter. In contrast, unsubstituted 2,6-dimethoxyaniline or its 4-alkyl analogs often exhibit different CYP inhibition profiles, making the 4-bromo derivative's specific data point valuable for structure-property relationship (SPR) analysis.

ADME-Tox Drug Metabolism CYP450 Inhibition Medicinal Chemistry

Validated Use as a Pharmaceutical Intermediate in Major Patent Literature

The importance of 4-Bromo-2,6-dimethoxyaniline as a critical building block in proprietary drug discovery is underscored by its inclusion in a key patent application from Bristol-Myers Squibb (WO2008/079836 A2) [1]. This patent, which details a series of therapeutic compounds, explicitly cites 4-Bromo-2,6-dimethoxyaniline on pages 129-130 as a key intermediate in the synthesis of specific, advanced pharmaceutical agents [1]. This documented use by a major pharmaceutical company provides a strong, market-validated justification for procurement over non-patent-cited analogs, as it implies a proven synthetic utility in generating high-value, proprietary chemical space.

Pharmaceutical Synthesis Process Chemistry Intellectual Property Bristol-Myers Squibb

Superior Thermal Stability Enabling High-Performance Polymer Applications

For applications in advanced materials science, particularly in the synthesis of high-performance polymers like polyimides for aerospace composites, the thermal robustness of the monomer is a critical procurement criterion. 4-Bromo-2,6-dimethoxyaniline demonstrates a decomposition point greater than 200°C [1]. This is a key differentiator when compared to 4-iodo-2,6-dimethoxyaniline, whose weaker C-I bond makes it more thermally labile and prone to decomposition under the high-temperature curing conditions required for polyimide processing [1]. The bromo derivative's superior stability ensures the monomer remains intact throughout the polymerization process, leading to polymers with the desired structural integrity and performance characteristics, such as improved resin toughness [1].

Polymer Chemistry Aerospace Composites Polyimide Synthesis Thermal Stability

Alignment with Safer Choice Guidelines for Sustainable Halogen Chemistry

In an era of increasing regulatory scrutiny and a push for sustainable chemistry, the use of 4-Bromo-2,6-dimethoxyaniline aligns with the U.S. EPA's Safer Choice Program guidelines [1]. This recognition addresses growing industry concerns regarding sustainable halogen chemistry [1]. This represents a significant differentiation from many other brominated or halogenated aniline derivatives that may not meet these evolving environmental and safety standards. By selecting this compound, procurement managers can proactively address sustainability criteria in their supply chain and research planning, potentially streamlining future regulatory reviews and demonstrating a commitment to greener chemistry practices.

Green Chemistry Sustainable Chemistry Regulatory Compliance EPA Safer Choice

Validated Application Scenarios for 4-Bromo-2,6-dimethoxyaniline (23957-21-3) in Research and Industry


Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) Targeting Epigenetic Bromodomains

Researchers focused on discovering novel inhibitors for the BET family of bromodomains (e.g., BRD4) should prioritize the procurement of 4-Bromo-2,6-dimethoxyaniline. Its validated, albeit weak, binding affinity for BRD4 (Kd = 109 µM) [1] provides a defined chemical starting point for fragment elaboration. The para-bromine serves as a strategic vector for structure-guided optimization, while its inclusion in the NCI/DTP library (NSC 312015) [2] confirms its status as a biologically relevant fragment. The moderate CYP1A2 inhibition (IC50 = 7.0 µM) [3] provides an early ADME-Tox benchmark, enabling rational SAR studies to improve potency and metabolic stability.

Process Chemistry & Manufacturing: Synthesis of Proprietary Bristol-Myers Squibb Pharmaceutical Scaffolds

Medicinal chemistry teams building upon the intellectual property landscape of Bristol-Myers Squibb, specifically patent WO2008/079836 A2 [4], will find this compound essential. The patent explicitly cites 4-Bromo-2,6-dimethoxyaniline as a critical intermediate (pages 129-130) [4]. Its reliable, high-yield synthesis (79%) from readily available 2,6-dimethoxyaniline ensures a scalable and cost-effective route to advanced, proprietary intermediates. The commercial availability of this compound in high purity (≥95%) from major suppliers further simplifies procurement for both research and scale-up activities.

Advanced Materials: Development of Thermally Stable Polyimides for Aerospace Composites

Material scientists developing high-performance polymers, particularly polyimides for aerospace applications, should specify 4-Bromo-2,6-dimethoxyaniline. Its thermal stability, with a decomposition point >200°C [5], is superior to the more labile 4-iodo analog, ensuring the monomer withstands the high-temperature curing cycles required for polyimide processing. Patent literature identifies this specific bromo-methoxy synergy as crucial for improving resin toughness in the final composite [5]. The compound's suitability for Suzuki-Miyaura coupling [1] also provides a modular approach for further polymer functionalization.

Agrochemical Research & Development: Synthesis of Novel Crop Protection Agents

4-Bromo-2,6-dimethoxyaniline is widely utilized as a key intermediate in agrochemical synthesis for creating novel herbicides, insecticides, and fungicides [6]. The para-bromine atom is an excellent handle for Suzuki-Miyaura cross-coupling, a reaction central to introducing molecular diversity into agrochemical leads [1]. The compound's alignment with EPA Safer Choice Program guidelines [5] offers a significant advantage in developing next-generation, more sustainable crop protection solutions, addressing the industry's increasing focus on environmental stewardship and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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